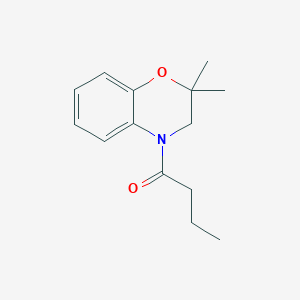
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPC belongs to the class of compounds known as cannabinoid receptor agonists, which are compounds that activate the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. CPPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide exerts its effects by activating the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. When 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide binds to the cannabinoid receptors, it activates a signaling pathway that leads to a range of effects, such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. In addition, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has also been found to have antioxidant properties, which can help protect the body against oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide in lab experiments is its ability to activate the cannabinoid receptors in the body, leading to a range of effects such as pain relief, anti-inflammatory effects, and neuroprotection. In addition, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to exhibit a high degree of selectivity for the cannabinoid receptors, making it a promising candidate for further research.
One limitation of using 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide in lab experiments is its potential for off-target effects. As a cannabinoid receptor agonist, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide may also activate other receptors in the body, leading to unintended effects. In addition, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide may have limited solubility in certain solvents, which can make it difficult to work with in lab experiments.
未来方向
There are several potential future directions for research on 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide. One area of research is the development of novel 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide in the treatment of various diseases, such as cancer, neurodegenerative diseases, and pain disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide, which can help inform the development of new therapeutic strategies.
合成方法
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide is through the reaction of 1-cyano-1-cyclopentylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
科学研究应用
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and pain management. In neuroscience, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to activate the cannabinoid receptors in the brain, leading to a range of effects such as pain relief, anti-inflammatory effects, and neuroprotection. In cancer research, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In pain management, 1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide has been found to alleviate pain by activating the cannabinoid receptors in the body.
属性
IUPAC Name |
1-cyano-N-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-3-5-11(6-4-10)16-12(17)13(9-15)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVFBHKBDDHGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)